![molecular formula C17H20N2O5S B4699322 N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide](/img/structure/B4699322.png)
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide, also known as NS1643, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of ion channels.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide binds to the voltage sensor domain of the Kv11.1 channel, causing a conformational change that increases the channel's activity. This results in an increase in the repolarization of cardiac action potentials, which can prevent the development of arrhythmias.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has been shown to selectively enhance the function of Kv11.1 channels, leading to an increase in the repolarization of cardiac action potentials. This can prevent the development of arrhythmias and improve cardiac function. N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has several advantages for lab experiments, including its selectivity for Kv11.1 channels and its ability to enhance channel function. However, N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for research involving N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide. One area of focus is the development of more potent and selective modulators of Kv11.1 channels. Another area of research is the investigation of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide's potential as a treatment for neurodegenerative diseases. Additionally, the effects of N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide on other ion channels and its potential as a therapeutic agent for other diseases should be explored.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has been studied for its ability to modulate ion channels, specifically the voltage-gated potassium channel Kv11.1. This channel is involved in the regulation of cardiac action potential and mutations in this channel have been linked to cardiac arrhythmias. N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenoxy)butanamide has shown potential as a therapeutic agent for the treatment of cardiac arrhythmias by selectively enhancing the function of Kv11.1 channels.
properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-15-5-2-3-6-16(15)24-12-4-7-17(20)19-13-8-10-14(11-9-13)25(18,21)22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSORIZWJSFNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.